N,N'-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea
Description
N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two 4-chloro-1,3-benzothiazol-2-yl groups attached to a central thiourea moiety.
Properties
CAS No. |
62540-44-7 |
|---|---|
Molecular Formula |
C15H8Cl2N4S3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1,3-bis(4-chloro-1,3-benzothiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H8Cl2N4S3/c16-7-3-1-5-9-11(7)18-14(23-9)20-13(22)21-15-19-12-8(17)4-2-6-10(12)24-15/h1-6H,(H2,18,19,20,21,22) |
InChI Key |
QREPNCGJVPHNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=S)NC3=NC4=C(S3)C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with thiophosgene, followed by the addition of ammonium hydroxide to form the desired thiourea derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions.
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the synthesis of intermediate compounds followed by their conversion to the final product. These methods may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and efficiency .
Chemical Reactions Analysis
N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents such as chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can lead to the formation of sulfonyl derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, benzothiazole derivatives have shown promise as antimicrobial and anticancer agents due to their ability to inhibit key enzymes and proteins involved in disease processes .
In medicine, N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea and related compounds have been investigated for their potential as therapeutic agents for the treatment of infectious diseases, cancer, and inflammatory conditions . In industry, benzothiazole derivatives are used as additives in the production of rubber, dyes, and other materials .
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are essential for the survival and proliferation of bacteria . In cancer cells, these compounds can induce apoptosis by targeting key signaling pathways and proteins involved in cell growth and survival .
The molecular targets and pathways involved in the action of N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea are still under investigation, but studies have shown that it can modulate the activity of various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea can be compared with other similar compounds, such as N-(6-chloro-1,3-benzothiazol-2-yl)acetamide and N-benzothiazol-2-yl-amides . These compounds share the benzothiazole core structure but differ in the functional groups attached to the benzothiazole ring.
The uniqueness of N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea lies in its specific substitution pattern and the presence of the thiourea moiety, which imparts distinct chemical and biological properties . Similar compounds may exhibit different reactivity and biological activity due to variations in their molecular structure and functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
